molecular formula C13H12ClNO4 B14284044 [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid CAS No. 132623-18-8

[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid

Cat. No.: B14284044
CAS No.: 132623-18-8
M. Wt: 281.69 g/mol
InChI Key: YAIIFCKGFTZUMI-UHFFFAOYSA-N
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Description

[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 6th position, an ethoxycarbonyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The chloro and ethoxycarbonyl substituents are introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.

    Reduction: Reduction reactions can target the carbonyl group in the ethoxycarbonyl substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro substituent.

Major Products:

    Oxidation: Products may include indole-3-carboxylic acid derivatives.

    Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols or aldehydes.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Industry:

    Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro and ethoxycarbonyl substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different substituents.

    6-Chloroindole: Lacks the ethoxycarbonyl and acetic acid groups, making it less versatile in chemical reactions.

    2-Ethoxycarbonylindole: Similar but lacks the chloro substituent, affecting its reactivity and biological activity.

Uniqueness: The presence of both chloro and ethoxycarbonyl substituents in [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid provides unique reactivity and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

132623-18-8

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

2-(6-chloro-2-ethoxycarbonyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C13H12ClNO4/c1-2-19-13(18)12-9(6-11(16)17)8-4-3-7(14)5-10(8)15-12/h3-5,15H,2,6H2,1H3,(H,16,17)

InChI Key

YAIIFCKGFTZUMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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